molecular formula C27H20N4O5S B2583270 2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide CAS No. 899937-77-0

2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide

Cat. No.: B2583270
CAS No.: 899937-77-0
M. Wt: 512.54
InChI Key: XPONOBSJPQZALX-UHFFFAOYSA-N
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Description

The compound 2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural elements include:

  • A 3-nitrophenylmethyl group at position 1, introducing electron-withdrawing properties.

Properties

IUPAC Name

2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S/c32-24(28-20-6-2-1-3-7-20)16-18-9-11-21(12-10-18)30-26(33)25-23(13-14-37-25)29(27(30)34)17-19-5-4-8-22(15-19)31(35)36/h1-15,23,25H,16-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFSKHBCRRYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(C=CS4)N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Compound Name/Structure Substituents/Modifications Biological Activity/Properties Reference
Target Compound 3-nitrophenylmethyl, phenylacetamide Not explicitly reported -
Thieno[3,2-d]pyrimidine derivatives (9a–d) Alkoxy, pyrazol-1-yl substituents Anticonvulsant (MES/scPTZ models)
Compound 14 (PI3K/mTOR inhibitor) Morpholine, pyrazole groups IC50: PI3Kα = 15 nM; mTOR = 16 nM
N-(2-Chloro-4-methylphenyl)-... (CAS 1105223-65-1) Chloro-methylphenyl, acetamide Supplier data (no activity specified)
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide core Monomer for polyimide synthesis
Key Observations:
  • Anticonvulsant Activity: Derivatives with pyrazol-1-yl and alkoxy groups () showed efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting the thieno[3,2-d]pyrimidine core is compatible with neurological applications. The target compound’s phenylacetamide group may alter blood-brain barrier penetration compared to these analogues.
  • Kinase Inhibition : Compound 14 () demonstrates potent dual PI3K/mTOR inhibition. The target compound’s 3-nitrophenylmethyl group could enhance kinase binding via nitro group interactions, though its mTOR/PI3K activity remains unverified.
  • Structural Flexibility : Modifications at the C-6 position (e.g., morpholine in Compound 14) are critical for kinase inhibition , whereas the target compound’s C-3 phenylacetamide may prioritize steric interactions over electronic effects.
Key Observations:
  • Synthetic Complexity : The nitro group in the target compound may require specialized nitration steps, contrasting with milder routes for chloro or alkoxy derivatives (e.g., ’s morpholine substitution ).

Therapeutic Potential and Structural Insights

  • Anticonvulsant vs. Kinase Inhibition : The pyrazol-1-yl group in derivatives favors anticonvulsant activity, while morpholine/pyrazole substituents in enhance kinase inhibition. The target compound’s nitro group may shift its selectivity toward oxidative stress targets or nitroreductase-activated prodrugs.
  • Role of Nitro Group : The 3-nitrophenylmethyl moiety could enhance binding to enzymes with nitro-sensitive active sites (e.g., NADPH oxidases) but may increase toxicity risks compared to chloro or methyl groups .

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